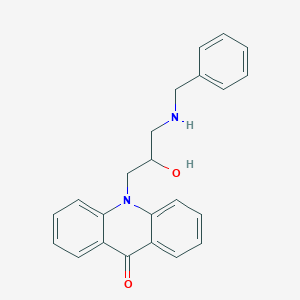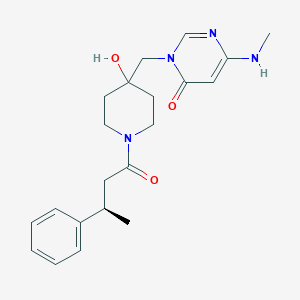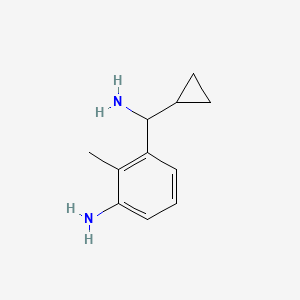![molecular formula C14H13ClSi B12974267 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is an organic compound with the molecular formula C14H13ClSi It belongs to the class of siloles, which are silicon-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethyl-2,2-diphenylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding silanols or siloxanes.
Reduction: Formation of 5,5-dimethyl-5H-dibenzo[b,d]silole.
Substitution: Formation of various substituted siloles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The silicon atom in the compound plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: Contains bromine atoms, which can undergo different types of reactions compared to chlorine.
4-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole: Contains phenyl groups, which can influence its chemical and physical properties.
Uniqueness
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H13ClSi |
|---|---|
Molekulargewicht |
244.79 g/mol |
IUPAC-Name |
2-chloro-5,5-dimethylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C14H13ClSi/c1-16(2)13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,1-2H3 |
InChI-Schlüssel |
IKAIPGZWZUHLHC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


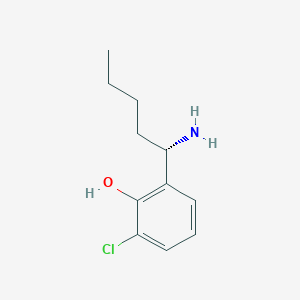
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)


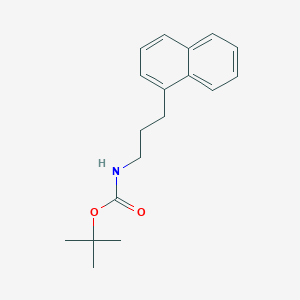
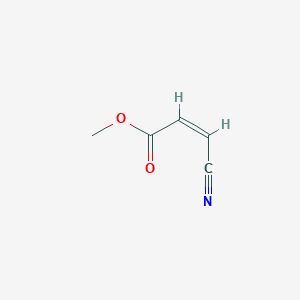
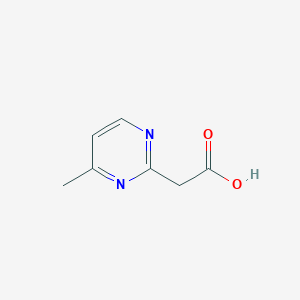

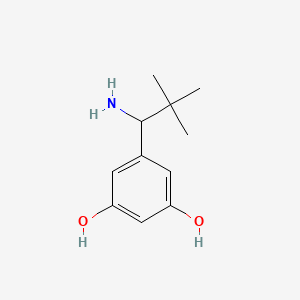
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
